molecular formula C32H32N2O13S4 B12740922 Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)- CAS No. 73384-97-1

Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)-

Cat. No.: B12740922
CAS No.: 73384-97-1
M. Wt: 780.9 g/mol
InChI Key: AHAHQZNVJHFDEH-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen) structure, followed by the introduction of the sulfonyl and sulfooxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonyl compounds.

Scientific Research Applications

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.

    Benzenesulfonic acid: Another sulfonic acid with a different aromatic structure.

    Toluene-4-sulfonic acid: A sulfonic acid with a toluene backbone.

Uniqueness

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- is unique due to its complex structure, which combines multiple functional groups and a spiro backbone

Biological Activity

Ethanesulfonic acid and its derivatives, particularly complex compounds such as "Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)-", have garnered attention for their potential biological activities. This article will explore the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound is a complex organosulfonic acid derivative characterized by multiple functional groups, including sulfonyl and amino groups, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Antibacterial Activity

Research has indicated that derivatives of ethanesulfonic acid exhibit significant antibacterial properties. For instance, studies involving silver nanoparticles synthesized with ethanesulfonic acid derivatives show enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell walls and interference with DNA replication due to the binding of silver ions released from nanoparticles .

Table 1: Antibacterial Activity of Ethanesulfonic Acid Derivatives

Bacterial StrainConcentration (μg/ml)Inhibition Observed
Escherichia coli40High
Staphylococcus aureus40Moderate
Staphylococcus aubeus40Moderate
Control-None

The antibacterial efficacy of these compounds can be attributed to several mechanisms:

  • Cell Wall Disruption : The interaction of silver ions with bacterial membranes leads to structural damage and cell lysis.
  • DNA Binding : Silver nanoparticles can bind to bacterial DNA, causing structural alterations that inhibit replication .
  • Reactive Oxygen Species (ROS) Generation : The presence of nanoparticles can induce oxidative stress in bacterial cells, further contributing to cell death .

Case Study 1: Antibacterial Efficacy Evaluation

In a study published in the Journal of Applied Research and Technology, researchers synthesized a silver nanocomplex using a Schiff base derived from ethanesulfonic acid. The study demonstrated that the nanocomplex exhibited superior antibacterial activity compared to the individual components (the ligand and silver nanoparticles alone). This enhancement was attributed to the synergistic effects of the components in the nanocomplex .

Case Study 2: Environmental Impact on Marine Algae

Another study examined the effects of ethanesulfonic acid buffers on marine macroalgae. It was found that these buffers significantly influenced metal binding capacity in algae, demonstrating a potential environmental application for ethanesulfonic acid derivatives in bioremediation efforts. The presence of these compounds altered metal uptake dynamics, affecting growth and metal accumulation in algal species .

Properties

CAS No.

73384-97-1

Molecular Formula

C32H32N2O13S4

Molecular Weight

780.9 g/mol

IUPAC Name

2-[[1,1-dioxo-6'-[2-[4-(2-sulfooxyethylsulfonyl)phenyl]ethylamino]spiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3'-yl]-methylamino]ethanesulfonic acid

InChI

InChI=1S/C32H32N2O13S4/c1-34(16-18-49(37,38)39)24-9-13-27-30(21-24)46-29-20-23(8-12-26(29)32(27)28-4-2-3-5-31(28)50(40,41)47-32)33-15-14-22-6-10-25(11-7-22)48(35,36)19-17-45-51(42,43)44/h2-13,20-21,33H,14-19H2,1H3,(H,37,38,39)(H,42,43,44)

InChI Key

AHAHQZNVJHFDEH-UHFFFAOYSA-N

Canonical SMILES

CN(CCS(=O)(=O)O)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NCCC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)C6=CC=CC=C6S(=O)(=O)O3

Origin of Product

United States

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